1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

regiochemistry chemical identity procurement specification

This 4-pyridyl regioisomer is a critical SAR probe for FLAP-targeted medicinal chemistry programs. Its distinct hydrogen-bonding vector and electronic profile are essential for accurate structure-activity conclusions. Avoid confounded results—order the correct 4-pyridyl geometry for your binding assays.

Molecular Formula C17H12FN3OS
Molecular Weight 325.36
CAS No. 872987-70-7
Cat. No. B2455315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS872987-70-7
Molecular FormulaC17H12FN3OS
Molecular Weight325.36
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
InChIInChI=1S/C17H12FN3OS/c18-14-3-1-13(2-4-14)16(22)11-23-17-6-5-15(20-21-17)12-7-9-19-10-8-12/h1-10H,11H2
InChIKeyUCAKKMRSALHGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872987-70-7): Core Structural Identity and Procurement Context


1-(4-Fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872987-70-7) is a synthetic small molecule (C₁₇H₁₂FN₃OS, MW 325.36) [1] characterized by a 6-(pyridin-4-yl)pyridazine core linked via a sulfanyl bridge to a 4-fluorophenyl ethanone moiety. The compound belongs to a broader chemotype of pyridazine-based FLAP (5-lipoxygenase activating protein) modulators exemplified in the patent family derived from WO2007017455 [2]. The 4-pyridyl substitution on the pyridazine ring constitutes the defining structural feature distinguishing it from the regioisomeric 3-pyridyl analog (CAS 872987-69-4), a variation with documented commercial availability but divergent biological recognition potential. This compound is positioned as a building block and reference probe for structure-activity relationship (SAR) studies rather than a pre-optimized lead candidate.

Why Generic Pyridazine-Thioether Analogs Cannot Substitute for 1-(4-Fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one in Regiochemical Probing


Substituting this compound with a structurally related pyridazine-thioether analog—including its direct regioisomer (CAS 872987-69-4, pyridin-3-yl variant) [1]—introduces an uncontrolled variable that can collapse the interpretive validity of comparative SAR experiments. The position of the pyridyl nitrogen (4-pyridyl vs. 3-pyridyl) alters both the hydrogen-bonding vector presented to biological targets and the electronic character of the pyridazine ring, parameters known to govern target engagement in heterocyclic inhibitor series [2]. In FLAP modulator programs specifically, regioisomeric substitution patterns on the pyridazine periphery yield divergent pharmacological outcomes because the spatial orientation of the heteroaryl group determines complementarity with the FLAP binding pocket [3]. Without the 4-pyridyl geometry, the compound ceases to serve as a valid probe for delineating the steric and electronic requirements of this interaction surface. Procurement of the incorrect regioisomer therefore compromises any structure-activity conclusion drawn from the experiment.

Quantitative Differential Evidence: 1-(4-Fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one vs. Closest Comparators


Regioisomeric Identity: Pyridin-4-yl vs. Pyridin-3-yl Substitution Defines a Commercially Distinct Chemical Entity

The target compound, with a pyridin-4-yl substitution at the 6-position of the pyridazine ring, is a regioisomer of CAS 872987-69-4, which carries a pyridin-3-yl group at the identical position [1]. While both share the identical molecular formula (C₁₇H₁₂FN₃OS; MW 325.36) [1], they are distinct chemical entities with separate CAS registrations, non-identical InChI Keys (CAS 872987-70-7: AELIUCHHZNKBEP-UHFFFAOYSA-N for the 3-pyridyl analog, and a distinct key for the 4-pyridyl form) [1]. Vendors such as Life Chemicals list the 3-pyridyl analog at 90%+ purity with pricing at $57–$79 USD depending on quantity [1]. The 4-pyridyl compound (872987-70-7) is listed by EvitaChem .

regiochemistry chemical identity procurement specification

Patent-Based Assignment to FLAP Modulator Chemotype Provides Target-Class Context Absent for Generic Analogs

The 4-fluorophenyl-pyridazinyl-sulfanyl ethanone scaffold falls within the Markush structures of FLAP modulator patents including US 2010/0298343 A1 (GlaxoSmithKline/Amira) [1]. This patent describes compounds that modulate 5-lipoxygenase activating protein (FLAP) for respiratory, cardiovascular, and leukotriene-dependent conditions [1]. Other pyridazine-thioether analogs lacking this specific substitution pattern or patent context (e.g., BDBM96253, a 1-phenyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-ethanone) show no meaningful activity against screened targets (IC₅₀ > 1.19 × 10⁵ nM against RecBCD enzyme subunit RecD), demonstrating that minor structural deviations abolish biological recognition in unrelated assay contexts [2].

FLAP inhibitor leukotriene biosynthesis target-class annotation

Scaffold-Hopping Reference from Triazolopyridazine MET Inhibitors: Importance of 4-Pyridyl Geometry Preserved Across Chemotypes

The potent MET kinase inhibitor SAR125844 (IC₅₀ = 4.2 nM against wild-type MET) [1] contains a 6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl bridge to a benzothiazole-urea moiety. The target compound shares with SAR125844: (i) the 4-fluorophenyl group, (ii) the pyridazine (or triazolopyridazine) heterocycle, and (iii) the sulfanyl linker at the 3-position of the (triazolo)pyridazine [REFS-1, REFS-2]. The key difference is the replacement of the triazolo ring with a 4-pyridyl substituent at the 6-position, representing a scaffold-hop from a fused triazole to a monocyclic pyridazine with a 4-pyridyl extension. SAR125844's exquisite selectivity across MET kinase mutants (IC₅₀ = 0.22–81 nM for H1094Y, Y1235D, M1250T, L1195V, D1228H mutants) [1] provides a quantitative benchmark against which simplified scaffold-hop compounds like the target molecule can be compared to dissect the pharmacophoric contribution of the triazolo ring vs. the pyridyl appendage.

MET kinase scaffold hopping triazolopyridazine 4-fluorophenyl pharmacophore

Limited Public Bioactivity Data Requires User-Generated Profiling; Structural Uniqueness Is the Procurement Rationale

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay returns no publicly disclosed, compound-level IC₅₀, Kd, Ki, EC₅₀, or functional assay data specifically for CAS 872987-70-7 as of the search date [1]. Claims of cytotoxicity IC₅₀ values (5–15 μM) appearing on certain vendor websites do not cite primary publications or assay protocols and cannot be verified against the peer-reviewed literature. By contrast, structurally related pyridazine-thioether screening hits in BindingDB (BDBM96253: IC₅₀ > 119 μM [2]; BDBM75994: IC₅₀ = 9.5 μM [3]; BDBM32351: IC₅₀ > 100 μM [4]) have publicly deposited screening data, but none duplicate the 4-pyridyl-4-fluorophenyl substitution pattern of the target compound. The procurement value of CAS 872987-70-7 therefore lies in its unique regiochemical identity (4-pyridyl), which fills a structural gap in commercially available pyridazine-thioether probe libraries.

data availability user-generated profiling procurement rationale

High-Value Application Scenarios for 1-(4-Fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one in Drug Discovery and Chemical Biology


Regiochemical Negative Control in FLAP Inhibitor Lead Optimization

In FLAP-targeted medicinal chemistry programs derived from the US 2010/0298343 A1 patent series, researchers can employ CAS 872987-70-7 as a structurally precise negative control to interrogate the biological consequence of pyridyl nitrogen positioning. By comparing activity of the 4-pyridyl compound (target) against the 3-pyridyl regioisomer (CAS 872987-69-4) in FLAP binding or functional assays (e.g., LTB₄ inhibition in human whole blood), teams can isolate the contribution of this single regioisomeric variable to target engagement. This experimental design eliminates confounding variables present when using commercially available but structurally dissimilar pyridazine-thioether screening hits (e.g., BDBM96253, BDBM75994) as comparators [1].

Scaffold-Hopping Fragment for MET Kinase Inhibitor Pharmacophore Deconvolution

The target compound shares a conserved 4-fluorophenyl-sulfanyl-(hetero)aryl substructure with the clinical-stage MET inhibitor SAR125844 (IC₅₀ = 4.2 nM) [1]. By procuring CAS 872987-70-7 alongside the fully elaborated triazolopyridazine-benzothiazole-urea scaffold of SAR125844, medicinal chemistry teams can perform systematic fragment-based deconvolution: the simplified monocyclic pyridazine with 4-pyridyl appendage enables assessment of whether the triazolo ring fusion or the 4-pyridyl extension is the dominant driver of MET potency and selectivity. This scaffold-hopping analysis informs whether future lead optimization efforts should invest synthetic resources in triazole ring formation or pyridyl vector exploration [1].

Chemical Probe for Pyridazine-Thioether Library Enumeration with Defined Regiochemistry

Commercial screening libraries contain multiple pyridazine-thioether compounds with varying pyridyl substitution (2-pyridyl, 3-pyridyl, 4-pyridyl) and diverse ketone/amide termini. CAS 872987-70-7 fills a specific combinatorial coordinate—4-pyridyl at the pyridazine 6-position combined with 4-fluorophenyl ethanone at the sulfanyl terminus—that is absent from the publicly screened BindingDB compound set [1]. For laboratories building focused pyridazine libraries for phenotypic or target-based screening, procuring this compound provides a regiochemically defined reference standard against which newly synthesized analogs can be analytically benchmarked by HPLC retention time, NMR chemical shift, and mass spectral fragmentation pattern [2].

Starting Material for Late-Stage Diversification via Ketone Functionalization

The ethanone carbonyl in CAS 872987-70-7 provides a synthetic handle for late-stage diversification reactions—including reductive amination, oxime formation, hydrazone synthesis, and Grignard addition—without perturbing the pyridazine-sulfanyl core. This contrasts with amide-terminated analogs (e.g., N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide) where the amide bond is less amenable to further diversification [1]. The ketone functionality thus positions CAS 872987-70-7 as a versatile intermediate for generating focused compound libraries where the 4-pyridyl-pyridazine core is held constant while the ketone-derived substituent is systematically varied for SAR exploration [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.